4-allyl-5-[1-(2,3-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
CAS No.: 667413-66-3
Cat. No.: VC2022651
Molecular Formula: C15H19N3OS
Molecular Weight: 289.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 667413-66-3 |
|---|---|
| Molecular Formula | C15H19N3OS |
| Molecular Weight | 289.4 g/mol |
| IUPAC Name | 3-[1-(2,3-dimethylphenoxy)ethyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
| Standard InChI | InChI=1S/C15H19N3OS/c1-5-9-18-14(16-17-15(18)20)12(4)19-13-8-6-7-10(2)11(13)3/h5-8,12H,1,9H2,2-4H3,(H,17,20) |
| Standard InChI Key | KEZWXIDMLFPBLC-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)OC(C)C2=NNC(=S)N2CC=C)C |
| Canonical SMILES | CC1=C(C(=CC=C1)OC(C)C2=NNC(=S)N2CC=C)C |
Introduction
Chemical Identification and Properties
4-Allyl-5-[1-(2,3-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is a complex organic molecule characterized by its triazole core structure with specific functional group attachments. The compound is identified by several standardized chemical identifiers that facilitate its precise recognition in scientific research and commercial contexts.
Chemical Identifiers
The compound can be identified through multiple standardized chemical identification systems as presented in Table 1.
Table 1: Chemical Identifiers of 4-Allyl-5-[1-(2,3-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
| Identifier Type | Value |
|---|---|
| CAS Number | 667413-66-3 |
| Molecular Formula | C₁₅H₁₉N₃OS |
| Molecular Weight | 289.39 g/mol |
| IUPAC Name | 3-[1-(2,3-dimethylphenoxy)ethyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
| PubChem CID | 4598159 |
| InChI | InChI=1S/C15H19N3OS/c1-5-9-18-14(16-17-15(18)20)12(4)19-13-8-6-7-10(2)11(13)3/h5-8,12H,1,9H2,2-4H3,(H,17,20) |
| InChIKey | KEZWXIDMLFPBLC-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)OC(C)C2=NNC(=S)N2CC=C)C |
The molecule contains 15 carbon atoms, 19 hydrogen atoms, 3 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom, resulting in a moderately complex structure with multiple functional groups .
| Property | Value/Description |
|---|---|
| Appearance | No Data Available |
| Molecular Weight | 289.39 g/mol |
| Solubility | Limited data; Expected to be soluble in organic solvents such as DMSO, DMF, and alcohols; poorly soluble in water |
| Melting Point | No Data Available |
| Stability | Expected to be stable under standard laboratory conditions |
| Storage Condition | Recommended to be stored in a cool, dry place |
The compound's chemical reactivity is primarily determined by its functional groups: the triazole ring, thiol group, allyl moiety, and phenoxy substituent .
Structural Features and Characterization
The molecular structure of 4-allyl-5-[1-(2,3-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol consists of several key structural components that contribute to its chemical properties and potential biological activities.
Key Structural Components
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1,2,4-Triazole Ring: Forms the heterocyclic core of the molecule
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Thiol Group: Attached at the 3-position of the triazole ring
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Allyl Group: Connected to the N-4 position of the triazole ring
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2,3-Dimethylphenoxy Moiety: Linked via an ethyl bridge to the 5-position of the triazole ring
These structural elements create a unique molecular architecture that influences the compound's reactivity patterns and intermolecular interactions .
Biological Activities and Applications
While specific biological activity data for 4-allyl-5-[1-(2,3-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol is limited in the search results, insights can be drawn from the documented activities of structurally similar triazole derivatives. The 1,2,4-triazole scaffold is known for its diverse biological activities, which may potentially extend to this particular derivative.
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of 4-allyl-5-[1-(2,3-dimethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol provides insights into the importance of its structural features for biological activity.
Key Structural Elements and Their Functions
Table 3: Structure-Activity Relationships in Triazole Derivatives
The presence of electron-donating groups like the methyl substituents on the phenoxy ring may enhance certain biological activities, as observed in similar triazole derivatives .
Comparative Analysis with Similar Compounds
Comparison with structurally related compounds reveals important insights:
-
Position isomers: Compounds with dimethyl substituents at different positions (2,4- or 3,4-) on the phenoxy ring demonstrate varying biological activities
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Substituent effects: The presence of electron-donating versus electron-withdrawing groups significantly influences biological activity profiles
-
Ring modifications: Variations in the heterocyclic core structure can dramatically alter activity and specificity
| Category | Details |
|---|---|
| GHS Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray P264: Wash hands thoroughly after handling P271: Use only outdoors or in a well-ventilated area P280: Wear protective gloves/protective clothing/eye protection/face protection |
| First Aid Measures | P302+P352: IF ON SKIN: Wash with plenty of water P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
| Storage | P403+P233: Store in a well-ventilated place. Keep container tightly closed P405: Store locked up |
| Disposal | P501: Dispose of contents/container in accordance with local/regional/national/international regulations |
These safety classifications indicate that the compound should be handled with appropriate precautions to avoid skin contact, eye exposure, and inhalation .
| Supplier | Catalog/Product Information | Typical Purity | Notes |
|---|---|---|---|
| AK Scientific | Product Code: 7737AE | 95% | For research use only |
| Vulcan Chemical | VCID: VC2022651 | Not specified | For research use only |
| Clinivex | SKU: RCLS107636 | Not specified | Research chemical |
These suppliers typically offer the compound for laboratory research applications with explicit restrictions against human or veterinary use .
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